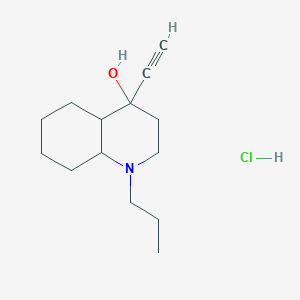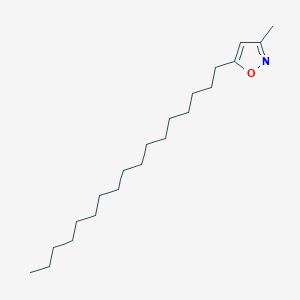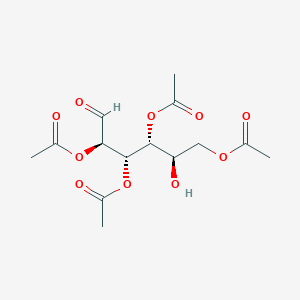
2-Thioxo-2,3-dihydrothiazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile typically involves the cyclization of 2-thiouracil with polarized olefins in the presence of nanosized ZnO. This reaction proceeds smoothly via thia-Michael addition in ethanol, yielding high amounts of the desired product . Another method involves the reaction of 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides with trifluoroacetic anhydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of efficient nanocatalysts with high catalytic properties is an active approach to avoid limitations such as long reaction times, use of toxic catalysts, low yield, and harsh conditions .
化学反応の分析
Types of Reactions: 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield thiazole derivatives with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the C-5 and C-2 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include various thiazole derivatives, which exhibit significant biological activities .
科学的研究の応用
2-Thioxo-2,3-dihydrothiazole-5-carbonitrile has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes. These interactions can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems .
類似化合物との比較
Thiazole: A heterocyclic compound with a similar structure but different functional groups.
2-Thioxo-1,3-dithiol-carboxamides: Compounds with similar sulfur and nitrogen-containing rings.
2-Thioxocytosine-5-carbonitrile: A compound with a similar thiazole ring structure.
Uniqueness: 2-Thioxo-2,3-dihydrothiazole-5-carbonitrile is unique due to its specific combination of sulfur and nitrogen atoms in the thiazole ring, which imparts distinct chemical reactivity and biological activity .
特性
IUPAC Name |
2-sulfanylidene-3H-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2N2S2/c5-1-3-2-6-4(7)8-3/h2H,(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSHQSHTCMIJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=S)N1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615262 |
Source


|
| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56750-17-5 |
Source


|
| Record name | 2-Sulfanylidene-2,3-dihydro-1,3-thiazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30615262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Ethoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12911746.png)

![2H-[1,2,3]Triazolo[4,5-b]pyrazine](/img/structure/B12911760.png)




![1H-Imidazo[4,5-d]-1,2,3-triazine, 4-bromo-](/img/structure/B12911800.png)
![2-[(1,2,3-Benzotriazin-4-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one](/img/structure/B12911803.png)
